molecular formula C21H15BrN2O3 B11541142 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11541142
M. Wt: 423.3 g/mol
InChI Key: GTIFBJBLXVSRDO-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzodioxole group and a bromophenyl group attached to a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of an appropriate phenyl precursor using bromine or N-bromosuccinimide (NBS).

    Coupling Reaction: The benzodioxole and bromophenyl intermediates are then coupled with a suitable amine to form the tetrahydroquinazolinone core. This step often involves the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted tetrahydroquinazolinone.

    Substitution: Various substituted tetrahydroquinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and bromophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the bromophenyl group in 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance binding affinity to biological targets.

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15BrN2O3/c22-14-6-8-15(9-7-14)24-20(13-5-10-18-19(11-13)27-12-26-18)23-17-4-2-1-3-16(17)21(24)25/h1-11,20,23H,12H2

InChI Key

GTIFBJBLXVSRDO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

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